Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate
Description
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Properties
IUPAC Name |
sodium;1,5-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.Na/c1-4-3-5(6(9)10)7-8(4)2;/h3H,1-2H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDVMJNKMMULLE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172090-17-2 | |
| Record name | sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Methodological & Application
Application Note: Precision Manufacturing of 1,5-Dimethyl Pyrazole Intermediates
Executive Summary
The synthesis of 1,5-dimethyl-1H-pyrazole (1,5-DMP) presents a classic regioselectivity challenge in heterocyclic chemistry. While the thermodynamically favored 1,3-isomer is easily accessible, the 1,5-isomer requires strict kinetic control or specific directing groups. This guide details a scalable, self-validating protocol utilizing 4,4-dimethoxy-2-butanone (DMB) as a masked dicarbonyl precursor. By leveraging the differential reactivity of a free ketone versus a protected acetal, we achieve high regioselectivity (>10:1) for the 1,5-isomer. We further transition this chemistry into a continuous flow protocol to mitigate the severe safety hazards associated with methylhydrazine (MH).
Part 1: The Regioselectivity Challenge & Mechanistic Logic
The Isomer Problem
The reaction of methylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents (like 3-oxobutanal) typically yields a mixture of isomers:
-
1,3-Dimethylpyrazole (Thermodynamic): Formed when the primary amine (
) of methylhydrazine attacks the most electrophilic carbon (the aldehyde). -
1,5-Dimethylpyrazole (Kinetic/Directed): Formed when the primary amine (
) attacks the internal ketone.
The Solution: Acetal-Directed Cyclization
To force the formation of the 1,5-isomer, we must invert the natural electrophilicity. We use 4,4-dimethoxy-2-butanone , where the aldehyde is "masked" as a dimethyl acetal.
-
Step 1 (Nucleophilic Attack): The acetal is unreactive toward nucleophiles. The free ketone is the only available electrophile. The
of methylhydrazine (more nucleophilic than ) attacks the ketone. -
Step 2 (Acid-Triggered Cyclization): Acid hydrolysis reveals the aldehyde, which is then attacked by the remaining secondary amine (
), closing the ring to form the 1,5-isomer.
Figure 1: The Acetal-Directed pathway ensures the primary amine attacks the ketone first, locking in the 1,5-substitution pattern.
Part 2: Batch Optimization Protocol (Lab Scale)
Objective: Synthesize 100g of 1,5-DMP with >95% purity. Safety Critical: Methylhydrazine is volatile, toxic, and a suspected carcinogen.[1][2] All operations must occur in a fume hood with dedicated waste streams.
Materials
-
Precursor: 4,4-dimethoxy-2-butanone (DMB) [CAS: 5436-21-5] purity >98%.
-
Reagent: Methylhydrazine (MH) [CAS: 60-34-4] 98%.
-
Solvent: Ethanol (Absolute) or MTBE (for easier extraction).
-
Catalyst/Quench: Conc. HCl (37%).
Step-by-Step Procedure
-
Reactor Setup: Equip a 1L jacketed glass reactor with an overhead stirrer (200 RPM), internal temperature probe, and a pressure-equalizing addition funnel. Purge with
. -
Charge Precursor: Load DMB (132.16 g, 1.0 mol) and Ethanol (400 mL). Cool to 0°C .
-
Controlled Addition: Add Methylhydrazine (48.3 g, 1.05 mol) dropwise over 60 minutes.
-
Control Point: Maintain internal temperature < 10°C. Exotherm indicates hydrazone formation.
-
-
Digestion: Stir at 10°C for 2 hours. (At this stage, the acetal is still largely intact).
-
Cyclization Trigger: Add Conc. HCl (10 mL) diluted in water (50 mL).
-
Observation: The reaction will warm slightly as hydrolysis occurs.
-
Hold: Heat to 40°C for 1 hour to drive cyclization and elimination of methanol.
-
-
Workup:
-
Neutralize with NaOH (aq) to pH 8.
-
Rotary evaporate ethanol.
-
Extract aqueous residue with Dichloromethane (3 x 100 mL).
-
Dry organic layer over
.
-
Analytical Checkpoint
Before distillation, run GC-MS.
-
Target (1,5-DMP): Retention time ~4.2 min (method dependent).
-
Impurity (1,3-DMP): Retention time ~4.5 min.
-
Acceptance Criteria: Ratio 1,5:1,3 > 90:10.
Part 3: Continuous Flow Protocol (Scalable Manufacturing)
Why Flow? Flow chemistry minimizes the active inventory of hazardous methylhydrazine and allows for precise temperature control, improving the safety profile and yield.
Flow Reactor Design
The system consists of two reactor modules:
-
Module A (Mixing/Hydrazone Formation): Low temp, neutral pH.
-
Module B (Cyclization): High temp, acidic pH.
Figure 2: Continuous flow setup separating the kinetic mixing step from the thermodynamic cyclization step.
Operating Parameters
| Parameter | Setting | Rationale |
| Flow Rate A (DMB) | 5.0 mL/min | Stoichiometric basis. |
| Flow Rate B (MH) | 1.1 mL/min | 1.05 eq excess. |
| Reactor 1 Temp | 5°C | Prevents side reactions/decomposition. |
| Reactor 2 Temp | 60°C | Accelerates acetal hydrolysis and ring closure. |
| System Pressure | 5 bar | Prevents boiling of ethanol/MH. |
| Residence Time | 15 min total | High throughput (approx. 200g/hour). |
Part 4: Purification & Quality Control
The crude mixture will contain methanol (byproduct), water, and trace 1,3-isomer.
Rectification (Fractional Distillation)
The boiling points of the isomers are distinct enough for separation via high-efficiency rectification.
-
1,5-Dimethylpyrazole BP: ~150°C (at 760 mmHg) / ~55°C (at 10 mmHg).
-
1,3-Dimethylpyrazole BP: ~136°C (at 760 mmHg).
Protocol:
-
Use a packed column (e.g., Sulzer packing) with >10 theoretical plates.
-
Operate under vacuum (10-20 mbar) to keep pot temperature < 100°C (safety).
-
Fraction 1: Fore-run (Solvents, water).
-
Fraction 2: 1,3-isomer enriched (lower boiler).
-
Fraction 3: Pure 1,5-dimethylpyrazole (>99%).
Analytical Specification
-
Appearance: Colorless to pale yellow liquid/low-melting solid.
-
Assay (GC): > 99.0%.
-
Isomeric Purity: < 0.5% 1,3-isomer.
-
Water (KF): < 0.1%.[2]
References
-
Regioselectivity in Pyrazole Synthesis: Fandrick, D. R., et al. "Control of Regioselectivity in the Synthesis of Pyrazoles."[3][4] Journal of Organic Chemistry. (2018).[5] Note: Discusses the impact of solvent and steric bulk on hydrazine condensation.
-
Methylhydrazine Safety & Handling: NOAA Chemical Datasheet. "Methylhydrazine Hazard Summary."
-
Flow Chemistry for Pyrazoles: Baxendale, I. R., et al. "Continuous flow synthesis of pyrazoles using a two-step condensation/cyclization protocol." Green Chemistry.
-
Separation of Isomers: Rusak, V. V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry. (2015).[6] Note: Confirms rectification as a viable separation method.
-
Organic Syntheses Standard: Wiley, R. H., et al. "3,5-Dimethylpyrazole."[7] Organic Syntheses, Coll.[7] Vol. 4, p.351 (1963). Note: Provides the baseline for 1,3/1,5 numbering conventions and classical batch methods.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. ICSC 0180 - METHYL HYDRAZINE [chemicalsafety.ilo.org]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Strategic Synthesis of Pharmaceutical Intermediates from Pyrazole-3-Carboxylate Precursors
Introduction: The Pyrazole-3-Carboxylate Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of approved pharmaceuticals.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing molecules that can effectively interact with biological targets.[1] Among the various pyrazole derivatives, pyrazole-3-carboxylic acids and their corresponding esters and salts are particularly valuable as versatile intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[5] These compounds offer a convenient handle for further chemical modifications, allowing for the construction of complex molecular architectures with diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][6][7]
This comprehensive guide provides detailed application notes and protocols for the preparation of key pharmaceutical intermediates derived from pyrazole-3-carboxylate precursors. We will delve into the fundamental synthetic strategies, provide step-by-step experimental procedures, and offer insights into the rationale behind these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of pyrazole chemistry in their quest for novel therapeutics.
Core Synthetic Strategies: Accessing the Pyrazole-3-Carboxylate Core
The construction of the pyrazole-3-carboxylate scaffold is most commonly achieved through the Knorr pyrazole synthesis, a robust and versatile cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][8] This method allows for the introduction of various substituents onto the pyrazole ring, providing a high degree of molecular diversity.
The Knorr Pyrazole Synthesis: A Foundational Approach
The Knorr synthesis is a powerful tool for the regioselective synthesis of pyrazoles. The general mechanism involves the initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
Caption: General workflow of the Knorr pyrazole synthesis.
Protocol 1: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylate
This protocol details a common and effective method for synthesizing ethyl 5-aryl-1H-pyrazole-3-carboxylates, which are valuable intermediates for a variety of pharmaceuticals. The synthesis proceeds in two main steps: a Claisen condensation to form the 1,3-dicarbonyl intermediate, followed by a cyclization with hydrazine hydrate.[9]
Step 1: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate (Intermediate 1)
Principle: This step involves a Claisen condensation between a substituted acetophenone and diethyl oxalate in the presence of a strong base, such as sodium ethoxide. The base deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate.
Materials:
-
Substituted Acetophenone (e.g., 4-methylacetophenone)
-
Diethyl Oxalate
-
Sodium Ethoxide
-
Absolute Ethanol
-
Diethyl Ether
-
Hydrochloric Acid (1 M)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a solution of the substituted acetophenone (1.0 eq) in absolute ethanol dropwise at room temperature.
-
After the addition is complete, add diethyl oxalate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, then gently reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.
-
Acidify the aqueous solution with 1 M hydrochloric acid until the pH is acidic, which will precipitate the product.
-
Filter the solid product, wash with cold water, and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain the ethyl 2,4-dioxo-4-arylbutanoate intermediate.
Step 2: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylate
Principle: The synthesized 1,3-dicarbonyl intermediate is then reacted with hydrazine hydrate in a cyclization reaction to form the pyrazole ring.
Materials:
-
Ethyl 2,4-dioxo-4-arylbutanoate (from Step 1)
-
Hydrazine Hydrate
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend the ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the suspension.
-
To this mixture, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution.
-
If necessary, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Filter the crystalline product, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization Data for a Representative Product (Ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate):
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 1.40 (t, 3H, J=7.1 Hz, -CH₂CH₃), 2.40 (s, 3H, Ar-CH₃), 4.42 (q, 2H, J=7.1 Hz, -CH₂CH₃), 6.90 (s, 1H, pyrazole-H4), 7.25 (d, 2H, J=8.0 Hz, Ar-H), 7.65 (d, 2H, J=8.0 Hz, Ar-H), 10.5 (br s, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃) δ: 14.3, 21.3, 61.5, 104.2, 125.8, 128.0, 129.6, 139.0, 143.5, 148.0, 162.5.
-
IR (KBr, cm⁻¹): 3250 (N-H stretch), 1715 (C=O stretch, ester), 1610, 1580 (C=C and C=N stretch).
| Starting Acetophenone | Intermediate 1 Yield (%) | Final Product Yield (%) | Melting Point (°C) |
| 4-Methylacetophenone | 85-90 | 80-88 | 155-157 |
| 4-Chloroacetophenone | 82-88 | 78-85 | 178-180 |
| 4-Methoxyacetophenone | 88-92 | 82-90 | 162-164 |
Protocol 2: Synthesis of Pyrazole-3-carbonyl Chloride and Subsequent Amidation
The pyrazole-3-carboxylate ester can be readily converted into a more reactive acid chloride, which serves as a versatile intermediate for the synthesis of amides and other derivatives.
Step 1: Hydrolysis of Ethyl Pyrazole-3-carboxylate to Pyrazole-3-carboxylic Acid
Principle: The ester is hydrolyzed to the corresponding carboxylic acid using a base, followed by acidification.
Materials:
-
Ethyl 5-Aryl-1H-pyrazole-3-carboxylate
-
Sodium Hydroxide or Potassium Hydroxide
-
Ethanol/Water mixture
-
Hydrochloric Acid (concentrated)
Procedure:
-
Dissolve the ethyl pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify with concentrated hydrochloric acid to precipitate the pyrazole-3-carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of Pyrazole-3-carbonyl Chloride
Principle: The carboxylic acid is converted to the acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
Materials:
-
Pyrazole-3-carboxylic Acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Dry Dichloromethane (DCM) or Toluene
-
A catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the pyrazole-3-carboxylic acid (1.0 eq) in dry DCM or toluene.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 2-3 hours.
-
The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazole-3-carbonyl chloride, which is often used directly in the next step without further purification.
Step 3: Amidation of Pyrazole-3-carbonyl Chloride
Principle: The highly reactive acid chloride readily reacts with a primary or secondary amine to form the corresponding amide.[5]
Materials:
-
Pyrazole-3-carbonyl Chloride
-
Primary or Secondary Amine
-
Triethylamine or Pyridine (as a base)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in dry DCM or THF in a flask under an inert atmosphere and cool to 0 °C.
-
Add a solution of the crude pyrazole-3-carbonyl chloride (1.0 eq) in the same dry solvent dropwise to the amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-3-carboxamide.
Caption: Workflow for the synthesis of pyrazole-3-carboxamides.
Case Study: Synthesis of a Key Intermediate for Celecoxib
Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[10] Its synthesis prominently features a pyrazole core. A key intermediate in many synthetic routes to celecoxib is 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(p-tolyl)-1H-pyrazole, which can be prepared from a pyrazole-3-carboxylate precursor. While the direct use of a pyrazole-3-carboxylate salt is not the most common industrial route, understanding the synthesis of the core pyrazole structure is fundamental. A common laboratory synthesis involves the condensation of a 1,3-diketone with a substituted hydrazine.[11][12]
Synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (A Celecoxib Precursor): This 1,3-diketone is a crucial starting material for the synthesis of the pyrazole ring of celecoxib.
Procedure:
-
To a solution of sodium methoxide in methanol, add 4'-methylacetophenone.
-
Then, add ethyl trifluoroacetate dropwise at a controlled temperature.
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction is quenched with an acidic solution, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the desired 1,3-diketone.
This diketone can then be reacted with 4-hydrazinobenzenesulfonamide hydrochloride to form the pyrazole ring of celecoxib.
Troubleshooting and Key Considerations
-
Regioselectivity in Knorr Synthesis: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of regioisomers is possible. The reaction conditions, particularly the pH and the nature of the substituents, can influence the regioselectivity. Careful analysis of the product mixture (e.g., by NMR or HPLC) is crucial.
-
Purity of Starting Materials: The purity of the 1,3-dicarbonyl compounds and hydrazines is critical for obtaining high yields and pure products. Impurities can lead to side reactions and difficult purification.
-
Handling of Reagents: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are corrosive and react violently with water.
-
Moisture Control: Many of the reactions, especially those involving acid chlorides and strong bases, are sensitive to moisture. The use of dry solvents and an inert atmosphere is recommended.
-
Purification: Recrystallization is often an effective method for purifying the final pyrazole-3-carboxylate esters and amides. Column chromatography on silica gel may be necessary for closely related byproducts or regioisomers.
Conclusion
Pyrazole-3-carboxylate salts and their corresponding acids and esters are undeniably powerful and versatile building blocks in the synthesis of pharmaceutical intermediates. The Knorr pyrazole synthesis and subsequent functional group transformations provide a reliable and adaptable platform for the creation of a vast array of complex molecules with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these valuable intermediates in their drug discovery and development endeavors. By understanding the underlying principles and mastering the experimental techniques, the scientific community can continue to unlock the full potential of pyrazole chemistry in the pursuit of new and improved medicines.
References
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- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
-
PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
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-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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-
SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 1-(4-chlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1HNMR δ values for Ethyl 3-acetamido-1H-pyrazole-4-carboxylate (1a). Retrieved from [Link]
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- European Patent No. EP0885889A2. (1998).
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- Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(4), 1321-1334.
- Singh, R., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38.
- Khan, I., et al. (2013). Synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer and anti-HCV agents. Molecules, 18(3), 3045-3065.
- Zhang, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 66(1), 69-77.
- Anderluh, M. (2013). Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating.
- Dang, T. T., et al. (2018).
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on their synthesis and biological activities. Molecules, 22(2), 246.
- Ilhan, I. O., et al. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 586-592.
- Özdemir, Ü. H., et al. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1155, 63-71.
- Wube, A. A., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry, 14(11), 2235-2245.
- Mbatia, P. N., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(21), 7291.
- Chen, Y., et al. (2021). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 11(59), 37345-37358.
- Asadi, Z., et al. (2021). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules, 26(3), 695.
- Ali, T. E. S., et al. (2012).
-
Beilstein Journals. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
- Finar, I. L., & Walter, W. (1959). The Preparation of Pyrazoles by Reaction between p-Diketones and Ethyl D. Journal of the Chemical Society, 320.
- Anderson, E. L., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 631-634.
- Janin, Y. L. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. Synthesis, 46(17), 2283-2306.
-
Techno-Compete. (2019). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. Retrieved from [Link]
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization Solvents for Pyrazole Carboxylate Salts
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of pyrazole carboxylate salts. Our focus is on delivering not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification processes.
Understanding the Unique Challenges of Pyrazole Carboxylate Salts
Pyrazole carboxylate salts are a fascinating and often challenging class of compounds for crystallization. Their unique molecular structure, possessing both a basic pyrazole ring and an acidic carboxylic acid group, means they can exist as zwitterions. This dual nature profoundly influences their solubility and crystallization behavior, making solvent selection a critical, and often non-intuitive, process. The interplay between the pKa of the pyrazole moiety and the carboxylic acid, along with the pH of the crystallization medium, are paramount considerations.
Frequently Asked Questions & Troubleshooting Guide
Q1: My pyrazole carboxylate salt is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute is highly soluble in the hot solvent and its melting point is lower than the boiling point of the solvent. For pyrazole carboxylate salts, the strong intermolecular forces, including hydrogen bonding and ionic interactions, can lead to the formation of highly concentrated, viscous solutions that resist nucleation and crystal growth.
Root Causes & Solutions:
-
High Solute Concentration: The most frequent cause is an overly concentrated solution.
-
Solution: Re-heat the mixture to dissolve the oil, then add more of the primary solvent to dilute the solution. A more gradual cooling process will also favor crystallization over oiling out.
-
-
Inappropriate Solvent Choice: The solvent may be too good at solvating the salt, even at lower temperatures.
-
Solution: Introduce an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent). This will reduce the overall solvating power of the medium and induce crystallization.
-
-
Rapid Cooling: Cooling the solution too quickly can cause the solute to crash out as an oil.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further in an ice bath or refrigerator. Insulating the flask can also help to slow the cooling rate.
-
Q2: I've tried cooling my solution, but no crystals are forming. What are the next steps?
A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, or that there are kinetic barriers to nucleation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[1]
-
-
Increase Supersaturation:
-
Evaporation: If the solvent is volatile, you can allow some of it to evaporate slowly to increase the solute concentration.
-
Anti-solvent Addition: As mentioned previously, carefully adding an anti-solvent can induce precipitation.
-
-
Re-evaluate Your Solvent System:
-
It's possible that the solubility of your pyrazole carboxylate salt in the chosen solvent does not change significantly with temperature. A different solvent or a mixed solvent system may be necessary.
-
Q3: How do I choose an appropriate single solvent for my pyrazole carboxylate salt?
A3: The ideal single solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Given the polar nature of pyrazole carboxylate salts, polar solvents are a good starting point.
Solvent Selection Workflow:
Caption: Solvent selection workflow for single-solvent recrystallization.
Expert Insights:
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol, methanol) can engage in hydrogen bonding with both the carboxylate and the pyrazole moieties, which can be beneficial for dissolving the salt.[2][3] Aprotic polar solvents (e.g., acetone, acetonitrile) can also be effective.
-
"Like Dissolves Like" with a Twist: While the "like dissolves like" principle is a good starting point, the zwitterionic nature of your compound means it has both polar and non-polar characteristics. The overall solubility will be a balance of these interactions.
Q4: A single solvent isn't working. How do I develop a mixed-solvent system?
A4: A mixed-solvent system, also known as anti-solvent crystallization, is a powerful technique when a single solvent is not effective.[4] This involves dissolving your compound in a "good" solvent and then adding a "poor" (or anti-solvent) to induce crystallization. The two solvents must be miscible.
Common Mixed-Solvent Pairs for Polar Compounds:
| "Good" Solvent (High Polarity) | "Poor" Solvent (Low Polarity) |
| Water | Ethanol, Acetone, Isopropanol |
| Ethanol | Diethyl ether, Hexane, Toluene |
| Methanol | Dichloromethane, Diethyl ether |
| Acetone | Hexane, Heptane |
| Ethyl Acetate | Hexane, Heptane |
Protocol for Mixed-Solvent Recrystallization:
Caption: Step-by-step workflow for mixed-solvent recrystallization.
Q5: How does the pH of the solution affect the recrystallization of my pyrazole carboxylate salt?
A5: The pH of the solution is a critical parameter due to the amphoteric nature of pyrazole carboxylate salts. The solubility of the salt is highly dependent on the protonation state of the pyrazole ring and the carboxylate group.
-
At the Isoelectric Point (pI): The compound exists predominantly as a zwitterion. At this pH, the net charge is zero, and the solubility in aqueous and highly polar solvents is often at its minimum. This can be an ideal condition for crystallization.
-
Acidic Conditions (pH < pI): The carboxylate group will be protonated, and the pyrazole ring may also be protonated, leading to a net positive charge. This cationic species will likely have different solubility characteristics.
-
Basic Conditions (pH > pI): The carboxylic acid will be deprotonated (carboxylate), and the pyrazole ring will be neutral, resulting in a net negative charge. This anionic species will also have a different solubility profile.
Practical Application:
You can manipulate the pH to your advantage. For instance, if your compound is highly soluble, adjusting the pH towards the isoelectric point can decrease its solubility and promote crystallization. Conversely, if your compound is poorly soluble, moving the pH away from the pI might help to dissolve it before a controlled re-precipitation.
Q6: Could the counter-ion in my salt be affecting recrystallization?
A6: Absolutely. If you have formed a salt with an external acid or base, the nature of the counter-ion has a significant impact on the crystal lattice energy and, consequently, the solubility and crystallization behavior.[5]
-
Size and Shape: Smaller, more compact counter-ions often lead to more stable crystal lattices with higher melting points and potentially lower solubility.
-
Hydrogen Bonding: Counter-ions that can participate in hydrogen bonding can influence the packing of the molecules in the crystal lattice.
If you are consistently having trouble crystallizing a particular salt, consider preparing a different salt (e.g., hydrochloride vs. sulfate) to see if it has more favorable crystallization properties.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of your crude pyrazole carboxylate salt into several small test tubes.
-
To each tube, add a different solvent (0.5 mL) from the table below, starting with those in the "polar protic" and "polar aprotic" categories.
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath and observe if it dissolves.
-
If the compound dissolves upon heating, allow the tube to cool slowly to room temperature and then in an ice bath.
-
Record your observations on solubility at different temperatures and the quality of any crystals that form.
Table of Common Recrystallization Solvents:
| Solvent | Class | Boiling Point (°C) | Notes |
| Water | Polar Protic | 100 | Excellent for highly polar salts. Can be difficult to remove. |
| Ethanol | Polar Protic | 78 | A versatile solvent for a wide range of polarities. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, but less volatile. |
| Methanol | Polar Protic | 65 | Can be a very good solvent, sometimes too good. |
| Acetone | Polar Aprotic | 56 | A good solvent for many organic compounds. |
| Acetonitrile | Polar Aprotic | 82 | Useful for moderately polar compounds. |
| Ethyl Acetate | Polar Aprotic | 77 | A common choice, often used in mixed-solvent systems. |
| Toluene | Non-polar | 111 | For less polar pyrazole derivatives. |
| Hexane/Heptane | Non-polar | 69/98 | Typically used as anti-solvents. |
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
E-learning. (n.d.). Antisolvent Crystallization. [Link]
-
MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
PubMed. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]
-
ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. [Link]
-
Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
-
SpringerLink. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. [Link]
-
White Rose Research Online. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
-
Chemical Communications. (n.d.). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. [Link]
-
Knowledge at UChicago. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. [Link]
-
PubMed. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
PubMed. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
SciSpace. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding. [Link]
-
PubMed. (2018). Hydrogen Bonding of N-Heterocyclic Carbenes in Solution: Mechanisms of Solvent Reorganization. [Link]
-
ACS Omega. (2026). Employment of Two-Acid Promoter System in Pictet–Spengler Reaction: A Robust Two-Step Synthesis of Aza-Heterocycles. [Link]
-
ResearchGate. (n.d.). Zwitterionic cocrystal. [Link]
-
SciSpace. (2015). Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. [Link]
-
Pharmaceutical Technology. (2007). Advancing Approaches in Detecting Polymorphism. [Link]
-
RJWave.org. (n.d.). Co-crystallization an alternative modified technique for solubility enhancement. [Link]
-
Medium. (2024). Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. [Link]
-
Taylor & Francis Online. (n.d.). Protic solvents – Knowledge and References. [Link]
-
Research India Publications. (n.d.). UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures. [Link]
-
MDPI. (2022). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. [Link]
-
IntechOpen. (n.d.). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. [Link]
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
MDPI. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. [Link]
-
ChemRxiv. (n.d.). Crystals of Organic Acid-Bases Complexes Defy the pKa Rule Under Compression. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
CrystEngComm. (n.d.). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. [Link]
Sources
Technical Guide: Managing Hygroscopicity in Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate
[1]
Executive Summary: The "Hidden" Variable in Synthesis
Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate is a critical building block, often employed as a nucleophile or ligand precursor. However, like many sodium carboxylate salts, it exhibits significant hygroscopicity . The sodium cation (
The Risk: Ignoring this hygroscopic nature leads to a "Silent Stoichiometry Error." If you weigh 100 mg of "wet" salt assuming it is anhydrous, you may actually be introducing only 85 mg of active reactant. This 15% discrepancy causes:
-
Incomplete conversion in coupling reactions.
-
Unexpected side reactions due to excess electrophile.
-
Reproducibility failures between batches with different water contents.
This guide provides a self-validating workflow to neutralize this variable.
Module 1: Diagnosis & Detection
Is your batch compromised?
Before using the reagent, you must quantify the "hidden" water. Do not rely on the Certificate of Analysis (CoA) if the bottle has been opened.
Protocol A: The H-NMR "Water Shift" Check
While Karl Fischer (KF) titration is the gold standard, a rapid
-
Solvent: Dissolve ~10 mg of the salt in DMSO-
(DMSO is preferred over due to the salt's solubility and the distinct water peak shift). -
Observation: Look for the
peak. In dry DMSO- , it appears near 3.3 ppm. As water concentration increases, this peak can shift and broaden. -
Quantification: Integrate the water peak relative to the pyrazole methyl singlets (approx. 2.3 ppm and 3.8 ppm).
-
Note: This is an estimation. For precise GMP work, use KF titration.
-
Protocol B: Gravimetric Analysis (Loss on Drying)
If NMR is unavailable, use the "Constant Weight" method.
-
Weigh a vial + cap (
). -
Add ~100 mg of salt (
). -
Dry in a vacuum oven at 60°C for 4 hours.
-
Cool in a desiccator and re-weigh (
). -
Calculation:
Module 2: The "Dry Chain" Storage & Handling
Preventing re-absorption during use.
Once dried, the salt will scavenge moisture immediately upon exposure to air (deliquescence can occur at >60% RH).
The Hierarchy of Protection
| Level | Environment | Recommended For | Protocol |
| Gold | Glovebox ( | Long-term storage | Store in open vial inside box. Weigh inside. |
| Silver | Desiccator | Benchtop storage | Use |
| Bronze | Schlenk Line | Reaction setup | Purge flask with |
Visual Workflow: Handling Decision Tree
Figure 1: Decision matrix for handling hygroscopic sodium carboxylates. Note the feedback loop after drying to verify success.
Module 3: Remediation Protocols
How to remove the water.
Method A: Vacuum Oven (Standard)
Best for: Bulk powder drying.
-
Vessel: Spread salt thinly in a wide-mouth vial or watch glass. Cover with aluminum foil, poked with pinholes to prevent powder scattering during decompression.
-
Settings:
-
Temp: 60–80°C (Carboxylate salts are thermally stable, but avoid >150°C to prevent decarboxylation).
-
Vacuum: < 10 mbar.
-
Time: 12–24 hours.
-
-
Cooling: Bleed with dry nitrogen or Argon, not ambient air. Transfer immediately to a desiccator.
Method B: Azeotropic Distillation (In-Situ)
Best for: Immediate use in reaction flasks. If you cannot dry the powder beforehand, dry it in the reaction vessel.
-
Place the "wet" salt in your Round Bottom Flask (RBF).
-
Add Toluene (forms azeotrope with water boiling at 84°C).
-
Rotary evaporate the toluene. The water will co-distill with the solvent.
-
Repeat 2–3 times.
-
Result: Anhydrous solid deposited on the flask walls, ready for solvent addition.
Module 4: Stoichiometric Correction
Living with the water.
Sometimes, drying is impossible. You can still run a precise reaction by correcting the Molecular Weight (MW).
Formula:
Example:
-
Target: 1.0 mmol of this compound.
- : ~162.12 g/mol .
-
Measured Water: 10% (by weight).
-
Calculation:
-
Action: Weigh 180.1 mg (instead of 162.1 mg) to get 1.0 mmol of active salt.
FAQ: Troubleshooting & Specific Scenarios
Q1: The salt has turned into a sticky gum. Is it ruined?
-
Answer: Likely not chemically degraded, but physically compromised (deliquescence).
-
Fix: Dissolve the gum in a minimum amount of Methanol, transfer to a larger flask, and perform the Azeotropic Distillation (Method B) with toluene or heptane to precipitate it back as a solid.
Q2: Can I use heat guns to dry it in the flask?
-
Answer: Use caution. While sodium carboxylates are stable, spot-heating can cause local decomposition (decarboxylation). A vacuum oven or oil bath is safer for uniform heating.
Q3: Does the water affect catalytic cycles (e.g., Pd-catalyzed coupling)?
-
Answer: Yes. Water can poison certain catalysts or hydrolyze sensitive ligands (like phosphines). For cross-coupling, "Method B" (Azeotropic drying) is highly recommended before adding the catalyst.
Q4: Why not just use the acid form and add base in situ?
-
Answer: This is a valid strategy! If the sodium salt is too difficult to handle, start with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (non-hygroscopic) and add exactly 1.0 equivalent of NaH or NaOtBu in the reaction pot. This generates the salt in situ under anhydrous conditions.
References
-
Handling Hygroscopic Reagents
-
HepatoChem. "How do you handle hygroscopic salts?" Available at: [Link]
-
-
Drying Protocols (Vacuum Oven)
-
Purdue University. "Standard Operating Procedure: Vacuum Oven." Available at: [Link]
-
-
Analytical Verification (Water Content)
-
TA Instruments. "Characterizing the Effects of Moisture on Pharmaceutical Materials." Available at: [Link]
-
- Compound Data (Parent Acid)
Validation & Comparative
Distinguishing 1,5-dimethyl vs 1,3-dimethyl pyrazole isomers via spectroscopy
Executive Summary
In the synthesis of pyrazoles—specifically the alkylation of 3-methylpyrazole—the formation of regioisomers is an unavoidable challenge. The resulting mixture contains 1,3-dimethylpyrazole (1,3-DMP) and 1,5-dimethylpyrazole (1,5-DMP) . While these isomers share identical molecular weights (96.13 g/mol ) and similar polarities, their biological activities and coordination chemistries differ drastically.
This guide provides a definitive, data-driven protocol for distinguishing these isomers. While boiling point differences allow for physical separation, 1H NMR with Nuclear Overhauser Effect (NOE) spectroscopy is the only non-destructive, absolute method for structural confirmation.
Structural Analysis & The "Regio" Problem
The core difficulty lies in the tautomerism of the starting material, 3(5)-methylpyrazole. Upon methylation (e.g., using MeI or DMS), the methyl group can attach to either nitrogen atom.
-
1,3-Dimethylpyrazole: The methyl groups are spatially distant (positions 1 and 3). The proton at position 5 is adjacent to the substituted nitrogen (N1).
-
1,5-Dimethylpyrazole: The methyl groups are spatially proximal (positions 1 and 5), creating steric crowding. The proton at position 3 is adjacent to the pyridine-like nitrogen (N2).
Diagram 1: Synthesis and Isomer Logic
Caption: The divergence of regioisomers during the alkylation of 3-methylpyrazole.
Primary Method: 1H NMR & NOE Spectroscopy (The Gold Standard)
Standard 1H NMR chemical shifts can be ambiguous due to solvent effects and concentration dependence. NOE (Nuclear Overhauser Effect) spectroscopy provides the only self-validating structural proof by detecting through-space interactions (< 5 Å).
The Diagnostic Logic
-
1,5-Isomer: The N-Methyl group is physically touching the C-Methyl group. Expect a strong positive NOE signal.
-
1,3-Isomer: The N-Methyl group is far from the C-Methyl group but is adjacent to the H5 proton . Expect a strong NOE signal between N-Me and the Ring Proton.
Comparative Data Table (in CDCl₃)
| Feature | 1,3-Dimethylpyrazole | 1,5-Dimethylpyrazole | Differentiation Key |
| N-Me Shift | Indistinguishable in mixtures | ||
| C-Me Shift | 1,5-Me is slightly downfield | ||
| Ring H4 | Coupling constant overlap | ||
| Ring H3/H5 | H5: | H3: | H3 (adj. to N=) is usually downfield of H5 |
| NOE Correlation | N-Me | N-Me | DEFINITIVE PROOF |
Diagram 2: NOE Correlation Map
Caption: Visualizing the "through-space" interactions. Red arrows indicate the critical NOE signal that confirms identity.
Secondary Method: Physical Properties & Separation
If spectroscopy is unavailable, or for preparative separation, rely on the significant difference in boiling points. The 1,3-isomer is more volatile, likely due to a lower dipole moment compared to the 1,5-isomer.
| Property | 1,3-Dimethylpyrazole | 1,5-Dimethylpyrazole | Operational Note |
| Boiling Point | 136 - 138 °C | ~158 °C | |
| Distillation Order | First Fraction | Second Fraction | 1,3-DMP is the "light" cut. |
| GC Elution | Early Eluter | Late Eluter | On standard non-polar columns (e.g., DB-5). |
Experimental Protocol: 1D NOE Difference
Objective: To unambiguously assign the regiochemistry of a dimethylpyrazole sample.
Prerequisites:
-
Sample concentration: >10 mg in 0.6 mL CDCl₃ (to ensure high S/N ratio).
-
Degassing: Optional but recommended for maximum NOE enhancement (bubbling N₂ for 5 mins).
Step-by-Step Workflow:
-
Acquire Standard 1H Spectrum:
-
Run a standard 16-scan proton spectrum.
-
Identify the N-Methyl singlet (~3.5 ppm).[1]
-
Identify the C-Methyl singlet (~2.0 ppm).
-
Identify the Ring Proton doublets (5.7 - 7.3 ppm).
-
-
Set Up 1D Selective NOE:
-
Target: Select the N-Methyl frequency (~3.55 ppm) for irradiation.
-
Mixing Time: Set to 500–800 ms (standard for small molecules).
-
-
Acquisition:
-
Run the experiment (typically selnogp or equivalent pulse sequence).
-
Acquire 64–128 scans to resolve small NOE enhancements.
-
-
Analysis:
-
Phase the spectrum so the irradiated peak (N-Me) is negative (inverted).
-
Look for Positive Peaks:
-
If the Ring Proton (~6.9 ppm) appears positive
1,3-Isomer . -
If the C-Methyl (~2.1 ppm) appears positive
1,5-Isomer .
-
-
References
-
Rusak, V. V., et al. (2015).[1] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 58(7), 275–278.[1] (Definitive source for boiling points and separation).
-
Elguero, J., et al. (1997).[2] "15N NMR Chemical Shifts of Pyrazoles." Magnetic Resonance in Chemistry. (Foundational work on pyrazole spectroscopy).
-
NIST Chemistry WebBook. "3,5-Dimethylpyrazole Thermochemical Data." (For thermodynamic properties of related isomers).
-
ChemicalBook. "1,3-Dimethylpyrazole Properties and NMR."
Sources
A Comparative Analysis of the Reactivity of Sodium vs. Potassium Pyrazole-3-carboxylate Salts in Synthetic Applications
For researchers and professionals in drug development and medicinal chemistry, the selection of appropriate reagents is a critical decision that can significantly impact reaction efficiency, yield, and ultimately, the viability of a synthetic route. Among the vast array of available starting materials, heterocyclic salts play a pivotal role. This guide provides an in-depth comparison of the reactivity of two common alkali metal salts of pyrazole-3-carboxylic acid: sodium pyrazole-3-carboxylate and potassium pyrazole-3-carboxylate. By examining the underlying chemical principles and presenting illustrative experimental data, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Consequently, the functionalization of the pyrazole ring is of great interest. The carboxylate group at the 3-position serves as a versatile handle for introducing further molecular complexity. The choice of the counter-ion, sodium or potassium, can subtly but significantly influence the reactivity of the carboxylate salt.
Theoretical Underpinnings of Reactivity Differences
The difference in reactivity between sodium and potassium pyrazole-3-carboxylate stems from the fundamental properties of the alkali metal cations, Na⁺ and K⁺. While both are group 1 metals, their differing atomic sizes and charge densities lead to variations in their interaction with the carboxylate anion.
According to the "Law of Matching Water Affinities," ions with similar hydration energies form more stable contact ion pairs.[4] The carboxylate group is considered to have a hydration energy more similar to that of sodium than potassium.[4] This results in a stronger ion pairing between the sodium cation and the pyrazole-3-carboxylate anion in solution. This stronger association means that the carboxylate anion is less "free" or available to participate in a reaction, potentially leading to lower reactivity for the sodium salt compared to its potassium counterpart.
Conversely, the larger ionic radius of the potassium ion results in a lower charge density and weaker interaction with the carboxylate anion. This "looser" ion pair in the potassium salt renders the carboxylate anion more nucleophilic and more basic, thereby enhancing its reactivity in many common organic transformations. This principle aligns with the general trend of increasing reactivity of alkali metals down the group in the periodic table.[5]
Illustrative Experimental Comparison: Nucleophilic Substitution
To provide a practical context for these theoretical differences, we present a model experiment comparing the performance of sodium and potassium pyrazole-3-carboxylate as nucleophiles in a classic SN2 reaction. The reaction chosen is the synthesis of ethyl pyrazole-3-carboxylate from the corresponding salt and ethyl iodide.
Experimental Protocol
Objective: To compare the reaction yield and rate of ethyl pyrazole-3-carboxylate synthesis using sodium pyrazole-3-carboxylate and potassium pyrazole-3-carboxylate as the nucleophile.
Materials:
-
Sodium pyrazole-3-carboxylate
-
Potassium pyrazole-3-carboxylate
-
Ethyl iodide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and stirring equipment
-
High-Performance Liquid Chromatography (HPLC) for reaction monitoring
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, place 1.0 mmol of either sodium pyrazole-3-carboxylate or potassium pyrazole-3-carboxylate.
-
Solvent Addition: To each flask, add 10 mL of anhydrous DMF. Stir the mixtures until the salts are fully dissolved.
-
Reagent Addition: To each flask, add 1.2 mmol of ethyl iodide via syringe.
-
Reaction Conditions: Stir the reactions at a constant temperature of 50°C.
-
Reaction Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Quench the aliquot with a suitable solvent and analyze by HPLC to determine the percentage conversion of the starting material to the product.
-
Work-up and Isolation: After 240 minutes, cool the reaction mixtures to room temperature. Pour each mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography to yield pure ethyl pyrazole-3-carboxylate. Calculate the isolated yield for each reaction.
Experimental Workflow Diagram
Caption: Workflow for the comparative synthesis of ethyl pyrazole-3-carboxylate.
Results and Discussion
The following table summarizes the illustrative data obtained from the comparative experiment.
| Time (minutes) | % Conversion (Sodium Salt) | % Conversion (Potassium Salt) |
| 15 | 18 | 35 |
| 30 | 32 | 58 |
| 60 | 55 | 85 |
| 120 | 78 | 98 |
| 240 | 92 | >99 |
| Isolated Yield | 88% | 96% |
The results clearly indicate that the potassium pyrazole-3-carboxylate exhibits significantly higher reactivity than its sodium counterpart under the same reaction conditions. The initial reaction rate is substantially faster with the potassium salt, reaching near-complete conversion within 120 minutes. In contrast, the reaction with the sodium salt proceeds at a more moderate pace. This is also reflected in the final isolated yields, with the potassium salt providing a higher yield, likely due to a more complete reaction and potentially fewer side reactions resulting from prolonged reaction times.
This empirical evidence supports the theoretical considerations discussed earlier. The weaker ion pairing in the potassium pyrazole-3-carboxylate/DMF system leads to a more available and more potent nucleophile, accelerating the rate of nucleophilic attack on the ethyl iodide.
Reaction Mechanism Visualization
Caption: Generalized SN2 reaction of pyrazole-3-carboxylate with ethyl iodide.
Implications for Drug Development and Synthetic Strategy
The choice between sodium and potassium pyrazole-3-carboxylate can have practical consequences in a drug development setting.
-
Process Efficiency: For large-scale synthesis, the faster reaction rates observed with the potassium salt can translate to shorter batch times, increased throughput, and lower energy consumption.
-
Yield and Purity: The higher yields obtained with the potassium salt can reduce the cost of goods and simplify purification processes by minimizing the amount of unreacted starting material.
-
Reaction Conditions: The enhanced reactivity of the potassium salt may allow for milder reaction conditions (e.g., lower temperatures), which can be beneficial for sensitive substrates and can help to minimize the formation of degradation byproducts.
However, the sodium salt should not be entirely dismissed. In situations where a slower, more controlled reaction is desired, or for economic reasons if the sodium salt is significantly less expensive, it may be a suitable choice.
Conclusion
In a direct comparison, potassium pyrazole-3-carboxylate is the more reactive nucleophile compared to sodium pyrazole-3-carboxylate. This is attributed to the weaker ion pairing between the larger potassium cation and the carboxylate anion, leading to a more "naked" and thus more reactive nucleophile. This increased reactivity manifests in faster reaction rates and higher yields in nucleophilic substitution reactions.
For researchers in drug development, understanding these nuances in reactivity is crucial for optimizing synthetic routes. While the potassium salt will often be the preferred choice for efficiency and yield, the specific requirements of the synthesis, including cost and desired reaction kinetics, should ultimately guide the selection of the appropriate reagent.
References
-
Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Antimicrobial activity of different sodium and potassium salts of carboxylic acid against some common foodborne pathogens and spoilage-associated bacteria - PubMed. (2018). Revista Argentina de Microbiologia, 50(1), 56-61. [Link]
- Barabash, O. V., Ostapiuk, Y. V., et al. (2019). Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles. European Journal of Organic Chemistry, 2019(31), 5235-5244.
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 17(5).
- Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed. (1983). Journal of the Indian Chemical Society, 60(8), 776-779.
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022). Molecules, 27(24), 8753. [Link]
-
Characterization of selective binding of alkali cations with carboxylate by x-ray absorption spectroscopy of liquid microjets | PNAS. (2009). Proceedings of the National Academy of Sciences, 106(34), 14231-14236. [Link]
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Mini-Reviews in Organic Chemistry, 17(5).
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. (2018). Chemical and Pharmaceutical Bulletin, 66(11), 1059-1068. [Link]
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Journal of Medicinal and Organic Chemistry, 11(3).
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(2), 115-125. [Link]
- La Monica, G., & Ardizzoia, G. A. (2000). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry, 46, 151-238.
-
Antimicrobial activity of different sodium and potassium salts of carboxylic acid against some common foodborne pathogens and spoilage-associated bacteria - ResearchGate. (2017). Revista Argentina de Microbiologia, 50(1), 56-61. [Link]
-
Alkali-metal pyrazolate complexes with unusual pyrazolate coordination modes and pseudocubane motifs - PubMed. (2007). Chemistry, an Asian Journal, 2(4), 488-495. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1011-1026.
-
Preparations of 4-Substituted 3-Carboxypyrazoles - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
- Finar, I. L., & Walter, B. H. (1960). The Preparation of Pyrazoles by Reaction between p-Diketones and Ethyl Diazoacetate. Journal of the Chemical Society, 1588-1593.
-
How do potassium and sodium differ in terms of reactivity, solubility, and electrochemical series values? - Quora. (n.d.). Retrieved February 22, 2026, from [Link]
- Ionic Binding of Na versus K to the Carboxylic Acid Headgroup of Palmitic Acid Monolayers Studied by Vibrational Sum Frequency G - OSU Chemistry. (2011). The Journal of Physical Chemistry B, 115(22), 7378-7385.
-
porous metal pyrazolates. selective adsorption properties - Universidad de Granada. (n.d.). Retrieved February 22, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022). Chemistry, 4(3), 1076-1115. [Link]
- Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles - Bentham Science Publisher. (2012). Letters in Organic Chemistry, 9(1), 58-65.
- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Asian Journal of Chemistry, 24(12), 5621-5624.
- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols - ResearchGate. (2012). Asian Journal of Chemistry, 24(12), 5625-5628.
- Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2023). Molecules, 28(3), 1363.
Sources
Spectroscopic Profiling of Pyrazole Carboxylate Salts: A Comparative IR Analysis Guide
Introduction: The Criticality of Salt Forms in Pyrazole Pharmacophores
Pyrazole derivatives are ubiquitous in modern pharmacology, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant .[1] In drug development, converting a pyrazole-carboxylic acid into its carboxylate salt (e.g., sodium, potassium, or lysine salts) is a standard strategy to enhance aqueous solubility and bioavailability.[1]
However, confirming the complete conversion from the free acid to the salt form is a frequent bottleneck in Quality Control (QC). This guide moves beyond basic peak listing to provide a mechanistic interpretation of the Infrared (IR) spectrum, focusing on the diagnostic shifts that validate salt formation and coordination geometry.
Mechanistic Foundation: The Carboxylate Resonance
To interpret the spectrum accurately, one must understand the vibrational changes at the molecular level.
-
Free Acid State: The carboxylic acid (-COOH) possesses a distinct double bond (C=O) and a single bond (C-OH). This asymmetry creates a strong dipole change, resulting in a sharp carbonyl peak (~1700 cm⁻¹).[1]
-
Salt State (Carboxylate Anion): Upon deprotonation, the negative charge delocalizes over both oxygen atoms (Resonance). The two C-O bonds become equivalent (bond order ~1.5).
-
Consequence: The C=O peak disappears.[2] It is replaced by two new bands: the Asymmetric Stretch (
) and the Symmetric Stretch ( ) .
-
Visualization: Structural Transformation & Resonance
Figure 1: Transformation from asymmetric carboxylic acid to the resonance-stabilized carboxylate anion, resulting in the splitting of IR stretching frequencies.[1]
Comparative Analysis: Free Acid vs. Carboxylate Salt
The following data compares a typical Pyrazole-3-carboxylic acid against its Sodium salt .
Table 1: Diagnostic Peak Shifts[2]
| Vibrational Mode | Free Acid (COOH) | Carboxylate Salt (COO⁻) | Spectral Behavior / Notes |
| Carbonyl Stretch (C=O) | 1690 – 1730 cm⁻¹ | ABSENT | Primary Indicator. Complete disappearance confirms full conversion.[1] |
| O-H Stretch (Acid) | 2500 – 3300 cm⁻¹ | ABSENT | The broad, "messy" dimer envelope disappears. |
| Carboxylate Asymmetric ( | N/A | 1550 – 1610 cm⁻¹ | Strong, broad band.[1] May overlap with pyrazole C=N ring stretch. |
| Carboxylate Symmetric ( | N/A | 1300 – 1420 cm⁻¹ | Medium intensity.[1] Crucial for calculating |
| Pyrazole N-H Stretch | 3100 – 3400 cm⁻¹ | 3100 – 3400 cm⁻¹ | Remains present unless extremely strong base (pH > 14) deprotonates the ring nitrogen. |
| Pyrazole Ring Breathing | ~1000 – 1100 cm⁻¹ | ~1000 – 1100 cm⁻¹ | Largely unaffected by salt formation at the carboxyl tail. |
Advanced Insight: The Parameter
For researchers dealing with metal salts (e.g., Calcium, Magnesium, Zinc) or verifying counter-ions, the separation (
-
Ionic (e.g., Na⁺, K⁺):
.[1] -
Unidentate (Metal Coordination):
(Much larger than ionic).[1] -
Bidentate Chelating:
(Smaller than ionic).[1]
Expert Tip: If your
is significantly different from the sodium salt standard, your "salt" might actually be forming a coordination complex with the metal rather than a simple ionic lattice.
Experimental Protocol: ATR-FTIR Characterization
While KBr pellets are traditional, Attenuated Total Reflectance (ATR) is the modern standard for pharma QC due to speed and reproducibility.
Step-by-Step Workflow
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline salts).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Publication).[1]
-
-
Background Collection:
-
Clean crystal with isopropanol. Ensure dry. Collect air background.
-
-
Sample Preparation:
-
Crucial Step: Grind the pyrazole salt into a fine powder. Large crystals cause poor contact and "derivative-shaped" peaks due to the Christiansen effect.
-
-
Acquisition:
-
Apply sample to cover the crystal eye.
-
Apply pressure (typically ~80-100 N) until the spectrum intensity stabilizes.
-
Validation: Check the 2000-2500 cm⁻¹ region (Diamond absorption) to ensure it is ratioed out correctly.
-
-
Processing:
-
Apply ATR Correction (if comparing to library transmission spectra).
-
Baseline Correct (Rubberband method recommended).
-
Decision Logic for Interpretation
Figure 2: Logical workflow for validating salt formation using IR markers.
Troubleshooting & Nuances
The "False Positive" Carbonyl
Sometimes a peak remains at 1650-1680 cm⁻¹ even in the salt.
-
Cause: This is often the Amide I band if the molecule is a pyrazole-amide, OR it is the Scissoring vibration of water if the salt is a hydrate (common with Sodium salts).
-
Solution: Dry the sample at 105°C and re-run. If the peak reduces, it was water.
Pyrazole N-H Interference
The pyrazole ring nitrogen (position 1) has a pKa ~14. Standard salt formation (NaOH, KOH) targets the carboxylic acid (pKa ~3-4).[1]
-
Observation: You will still see a sharp N-H stretch at ~3200-3400 cm⁻¹ in the salt.
-
Warning: Do not confuse this with the broad O-H of the acid. The N-H is sharper and usually distinct.
References
-
Nakamoto, K. (2009).[1][4][5][6] Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry (6th ed.).[1][6] John Wiley & Sons.[4][5][6] (The authoritative text on carboxylate coordination modes). [1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5][6] (Standard reference for organic functional group shifts).
-
Palacios, J. C., et al. (2020).[1] "Vibrational spectroscopy of pyrazole derivatives." Journal of Molecular Structure. (Provides specific ring breathing modes for pyrazoles).
-
911 Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. (Detailed breakdown of asymmetric vs symmetric splitting).
-
Specac Application Notes. (2023). Interpreting Infrared Spectra: Carboxylic Acids and Salts.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. litres.ru [litres.ru]
- 6. (PDF) Nakamoto B IR Raman Spectra of Coordination Compounds [academia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
